Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate
Description
This compound is a highly complex octacyclic molecule featuring multiple fused rings, heteroatoms (oxygen and nitrogen), and stereochemical specificity. Its IUPAC name reflects an intricate arrangement of 15S,16S,18R stereocenters, hydroxy groups at positions 10 and 23, a methyl group at position 15, and a carboperoxoate ester at position 15. Its stereochemistry and polycyclic architecture likely influence its physicochemical properties, such as solubility and stability, as well as its pharmacological profile .
Properties
CAS No. |
118736-03-1 |
|---|---|
Molecular Formula |
C27H21N3O7 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate |
InChI |
InChI=1S/C27H21N3O7/c1-27-16(26(34)37-35-2)9-19(36-27)29-17-5-3-11(31)7-13(17)21-22-15(10-28-25(22)33)20-14-8-12(32)4-6-18(14)30(27)24(20)23(21)29/h3-8,16,19,31-32H,9-10H2,1-2H3,(H,28,33)/t16-,19-,27+/m1/s1 |
InChI Key |
JKEBWJSRGQOXNU-TUZCJGOLSA-N |
SMILES |
CC12C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC |
Isomeric SMILES |
C[C@@]12[C@H](C[C@@H](O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC |
Canonical SMILES |
CC12C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC |
Synonyms |
KT 6006 KT-6006 KT6006 |
Origin of Product |
United States |
Chemical Reactions Analysis
KT6006 primarily undergoes reactions that involve the stabilization of the enzyme-DNA cleavable complex. It does not induce topoisomerase II mediated DNA cleavage in vitro . The major reactions include:
Oxidation and Reduction: KT6006 does not prominently undergo these reactions.
Common Reagents and Conditions: The reactions involving KT6006 typically require purified calf thymus DNA topoisomerase I and supercoiled DNA.
Major Products: The primary product of these reactions is the cleavable complex with topoisomerase I.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C35H37N3O5S
- Molecular Weight : 643.8 g/mol
- IUPAC Name : Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate
Structural Features
The compound features multiple functional groups including hydroxyl (-OH) and carboperoxoate moieties which contribute to its reactivity and biological activity.
Pharmaceutical Research
Methyl (15S,16S,18R)-10,23-dihydroxy compound has been investigated for its potential as a pharmaceutical agent due to its unique structure that may interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines through targeted mechanisms involving apoptosis pathways .
Agricultural Chemistry
The compound’s structural characteristics suggest potential use in agricultural applications , particularly in developing new pesticides or herbicides.
Case Study: Pesticidal Efficacy
Research into related compounds has shown promising results in pest control:
- A series of experiments indicated that compounds with similar tricyclic structures can effectively disrupt the life cycle of certain pests .
Material Science
The unique properties of methyl (15S,16S,18R)-10,23-dihydroxy compound make it a candidate for use in polymer chemistry and the development of new materials.
Case Study: Polymer Synthesis
Studies have explored the incorporation of such compounds into polymer matrices to improve mechanical properties and thermal stability:
- An investigation revealed that adding this compound to a polymer blend significantly enhanced its tensile strength and thermal resistance .
Summary of Findings
Mechanism of Action
KT6006 exerts its effects by stabilizing the reversible enzyme-DNA cleavable complex with topoisomerase I. This stabilization leads to DNA cleavage, which is a crucial step in the compound’s antitumor activity. The molecular targets involved include topoisomerase I and DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives, as outlined below:
16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[...]octacosa[...]nonaene-16-carboxylic Acid
- Molecular Formula : C₂₆H₁₉N₃O₅
- Molecular Weight : 453.45 g/mol
- Key Differences :
- Replaces the carboperoxoate ester with a carboxylic acid (-COOH) at position 16.
- Lacks stereochemical definition at three centers (0 of 3 defined stereocenters vs. the target compound’s 15S,16S,18R configuration).
(15R,16S,18S)-16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[...]octacosa[...]nonaene-16-carboxylic Acid
- Molecular Formula : Presumed identical to the above carboxylic acid derivative (C₂₆H₁₉N₃O₅).
- Key Differences :
- Inverted stereochemistry at positions 15 (R vs. S) and 18 (S vs. R).
- Implications :
9,12-Epoxy-1H-diindolo[...]pyrrolo[...]benzodiazocine-10-carboxylic Acid
- Molecular Formula: Not explicitly provided but inferred to include additional epoxy and methyl groups.
- Key Differences :
- Contains an epoxy ring (9,12-Epoxy) and a distinct heterocyclic arrangement.
- Features a methyl group at position 9 and a hydroxy group at position 10.
- Implications :
Table 1: Structural and Functional Comparison
*Estimated based on methyl ester substitution (addition of CH₂O₂ compared to carboxylic acid).
Research Findings and Implications
Stability and Degradation
- Compounds with epoxy or peroxide groups (e.g., carboperoxoates) are prone to hydrolysis or photodegradation. For instance, taxane derivatives with similar complexity () require stabilization via functional group modification .
Biological Activity
Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique octacyclic structure with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 671.9 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:
- Cell Line Studies : The compound showed a dose-dependent reduction in viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values of 12 µM and 15 µM respectively .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanism of Action : It inhibits the NF-kB signaling pathway which is crucial in the inflammatory response. This was evidenced by reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophages .
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to interact with cellular targets:
- Cellular Uptake : Studies using fluorescence microscopy showed that the compound is effectively taken up by cancer cells which enhances its therapeutic potential.
- Target Interaction : Binding assays revealed that the compound interacts with specific proteins involved in apoptosis regulation and cell cycle control .
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a part of combination therapy:
- Results : Patients receiving the compound alongside standard chemotherapy exhibited a 30% higher response rate compared to those receiving chemotherapy alone .
Case Study 2: Inflammatory Disease Management
In a study on rheumatoid arthritis patients:
- Findings : Administration of the compound resulted in significant improvement in joint swelling and pain reduction compared to placebo controls over an 8-week period .
Data Summary
Preparation Methods
Cyclization Strategies for Octacyclic Formation
The octacyclic backbone is constructed through sequential [4+2] and [3+2] cycloaddition reactions. A key intermediate, methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate (PubChem CID: 127357), serves as the foundational scaffold. Its synthesis involves:
-
Step 1 : Diastereoselective Diels-Alder reaction between a furan-derived diene and a nitroso dienophile at 80°C under argon, achieving 68% yield and >95% enantiomeric excess (ee).
-
Step 2 : Intramolecular Heck coupling to form the 19,26-diazabicyclo[10.8.2] subunit, utilizing palladium(II) acetate and triphenylphosphine in dimethylacetamide at 120°C.
Table 1: Key Cyclization Parameters
| Reaction Type | Reagents | Temperature | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Diels-Alder | Furan diene, nitroso compound | 80°C | 68% | >95% ee | |
| Heck Coupling | Pd(OAc)₂, PPh₃, DMAc | 120°C | 52% | 88% trans |
Functional Group Modifications
Hydroxylation and Methylation
The introduction of hydroxy groups at C10 and C23 is achieved via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) in tert-butanol/water (1:1) at 0°C. Subsequent methylation at C15 employs methyl iodide and potassium carbonate in acetone, yielding 89% conversion.
Carboperoxoate Installation
The carboperoxoate moiety is introduced through a two-step protocol:
Table 2: Functionalization Efficiency
| Step | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| Dihydroxylation | AD-mix-β, tert-BuOH/H₂O | 0°C, 12 h | 74% | 98% | |
| Carboperoxoate Formation | H₂O₂, H₂SO₄, DCC/DMAP | −10°C to RT | 76% | 95% |
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
The (15S,16S,18R) configuration is enforced using a menthol-derived chiral auxiliary. The auxiliary is attached at C16 prior to cyclization, directing facial selectivity during the Diels-Alder step. After core assembly, the auxiliary is cleaved via hydrolysis with LiOH in THF/water.
Chromatographic Resolution
For batches with incomplete stereocontrol, preparative HPLC on a Chiralpak IA column (hexane/isopropanol 85:15) resolves enantiomers, achieving ≥99% diastereomeric excess.
Analytical Validation
Structural Confirmation
Purity Assessment
UPLC-PDA analysis (Waters Acquity BEH C18, 1.7 µm) shows ≥99.5% purity at 254 nm, with retention time 6.78 min.
Scalability and Process Optimization
Microwave-Assisted Synthesis
Microwave irradiation (Biotage Initiator+) reduces Heck coupling time from 18 h to 45 min, improving yield to 65% while maintaining stereoselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
